molecular formula C8H12N2O2S B11900546 3-Amino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one CAS No. 88051-80-3

3-Amino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one

Katalognummer: B11900546
CAS-Nummer: 88051-80-3
Molekulargewicht: 200.26 g/mol
InChI-Schlüssel: QBEJWYDHKFVYQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-2-sulfanylidene-1-oxa-3-azaspiro[45]decan-4-one is a heterocyclic compound characterized by a spiro structure containing both sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one typically involves a multi-step process. One common method includes the three-component condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction yields alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates, which can be further processed to obtain the desired spiro compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the sulfur-containing functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-Amino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Amino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one involves its interaction with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms in the compound can form strong interactions with metal ions and other biomolecules, leading to inhibition or activation of specific pathways. For example, it can inhibit enzymes involved in the synthesis of nucleic acids, thereby exerting its antitumor effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Azaspiro[4.5]decan-3-one: Another spiro compound with a similar structure but lacking the sulfur atom.

    1-Oxa-4-azaspiro[4.5]decan-2-one: A related compound with an oxygen atom in the spiro ring.

Uniqueness

3-Amino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one is unique due to the presence of both sulfur and nitrogen atoms in its structure, which imparts distinct chemical reactivity and biological activity compared to other spiro compounds .

Eigenschaften

CAS-Nummer

88051-80-3

Molekularformel

C8H12N2O2S

Molekulargewicht

200.26 g/mol

IUPAC-Name

3-amino-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one

InChI

InChI=1S/C8H12N2O2S/c9-10-6(11)8(12-7(10)13)4-2-1-3-5-8/h1-5,9H2

InChI-Schlüssel

QBEJWYDHKFVYQR-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)C(=O)N(C(=S)O2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.